molecular formula C10H9F3O4S B1498002 (3-Trifluoromethylphenylmethanesulfonyl)acetic acid CAS No. 773108-68-2

(3-Trifluoromethylphenylmethanesulfonyl)acetic acid

Cat. No.: B1498002
CAS No.: 773108-68-2
M. Wt: 282.24 g/mol
InChI Key: JVAAFURJTCJKKB-UHFFFAOYSA-N
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Description

(3-Trifluoromethylphenylmethanesulfonyl)acetic acid: is a specialized organic compound characterized by its trifluoromethyl group and methanesulfonyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

(3-Trifluoromethylphenylmethanesulfonyl)acetic acid: has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It serves as a precursor for the synthesis of drugs that target various diseases, including cancer and infectious diseases.

  • Industry: The compound is employed in the production of advanced materials and polymers with unique properties.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of HDAC activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits HDAC activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to various metabolites. These metabolites may undergo further conjugation reactions, such as glucuronidation and sulfation, before being excreted from the body. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins. Targeting signals and post-translational modifications may direct this compound to specific nuclear compartments, enhancing its efficacy in modulating gene expression. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid typically involves the following steps:

  • Sulfonylation: The methanesulfonyl group is introduced using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

(3-Trifluoromethylphenylmethanesulfonyl)acetic acid: undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or methanesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and thioesters.

Mechanism of Action

The mechanism by which (3-Trifluoromethylphenylmethanesulfonyl)acetic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to specific enzymes and receptors.

  • Pathways: The compound can modulate signaling pathways involved in cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

(3-Trifluoromethylphenylmethanesulfonyl)acetic acid: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Trifluoromethylbenzoic acid, Methanesulfonic acid derivatives, and other trifluoromethylated phenyl compounds.

  • Uniqueness: The presence of both trifluoromethyl and methanesulfonyl groups in the same molecule provides unique chemical and biological properties that are not found in other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4S/c11-10(12,13)8-3-1-2-7(4-8)5-18(16,17)6-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAAFURJTCJKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655571
Record name {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773108-68-2
Record name Acetic acid, 2-[[[3-(trifluoromethyl)phenyl]methyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773108-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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